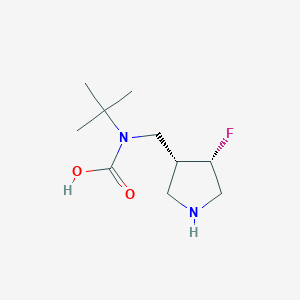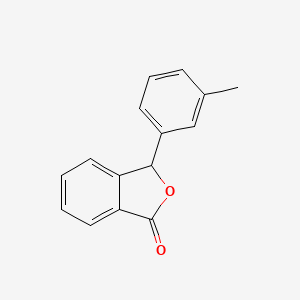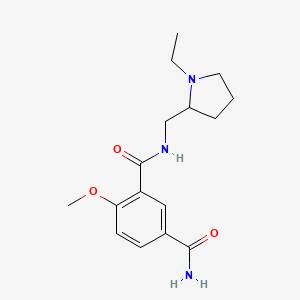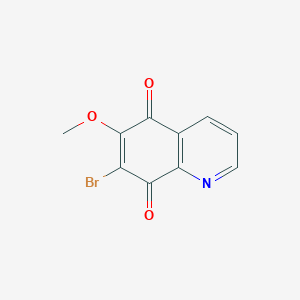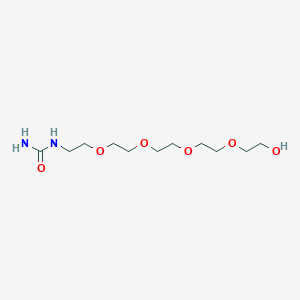
1-(14-Hydroxy-3,6,9,12-tetraoxatetradecyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(14-Hydroxy-3,6,9,12-tetraoxatetradecyl)urea is a synthetic organic compound characterized by the presence of a urea group attached to a long chain of ethylene glycol units terminated with a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(14-Hydroxy-3,6,9,12-tetraoxatetradecyl)urea typically involves the reaction of 14-hydroxy-3,6,9,12-tetraoxatetradecylamine with isocyanates or carbamoyl chlorides under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the generated hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(14-Hydroxy-3,6,9,12-tetraoxatetradecyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The urea group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
1-(14-Hydroxy-3,6,9,12-tetraoxatetradecyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(14-Hydroxy-3,6,9,12-tetraoxatetradecyl)urea involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The hydroxyl and urea groups can form hydrogen bonds with various biological molecules, influencing their activity and stability. The ethylene glycol chain provides flexibility and solubility, enhancing the compound’s ability to interact with different targets.
Comparación Con Compuestos Similares
Similar Compounds
- S-(14-Hydroxy-3,6,9,12-tetraoxatetradec-1-yl) ethanethioate
- Benzyl (14-hydroxy-3,6,9,12-tetraoxatetradec-1-yl)carbamate
- 1,14-Diamino-3,6,9,12-tetraoxatetradecane
Uniqueness
1-(14-Hydroxy-3,6,9,12-tetraoxatetradecyl)urea is unique due to its specific combination of a urea group and a long ethylene glycol chain, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
61775-03-9 |
|---|---|
Fórmula molecular |
C11H24N2O6 |
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethylurea |
InChI |
InChI=1S/C11H24N2O6/c12-11(15)13-1-3-16-5-7-18-9-10-19-8-6-17-4-2-14/h14H,1-10H2,(H3,12,13,15) |
Clave InChI |
HBYCYKGOBFBECE-UHFFFAOYSA-N |
SMILES canónico |
C(COCCOCCOCCOCCO)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


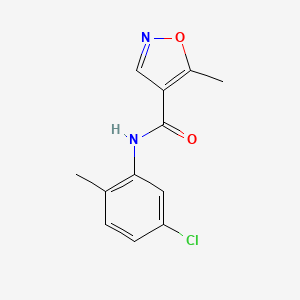
![(3aR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((R,E)-3-hydroxy-3-methyloct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12878748.png)
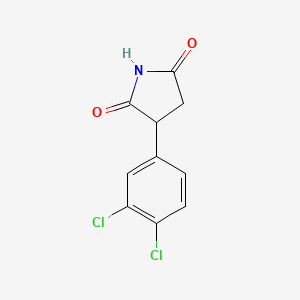
![3-((1R,2S,4S)-Bicyclo[2.2.1]heptan-2-ylthio)-1H-1,2,4-triazole](/img/structure/B12878768.png)

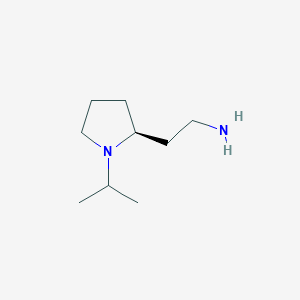
![2,6-Dimethoxy-N-[3-(propan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12878793.png)
